molecular formula C9H15NO B14694794 1-(2-Methylpiperidin-1-yl)prop-2-en-1-one CAS No. 31482-66-3

1-(2-Methylpiperidin-1-yl)prop-2-en-1-one

Cat. No.: B14694794
CAS No.: 31482-66-3
M. Wt: 153.22 g/mol
InChI Key: PZPPNUZQHCOVFS-UHFFFAOYSA-N
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Description

1-(2-Methylpiperidin-1-yl)prop-2-en-1-one is a chemical compound known for its unique structure and properties

Preparation Methods

The synthesis of 1-(2-Methylpiperidin-1-yl)prop-2-en-1-one typically involves the reaction of 2-methylpiperidine with propenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve the use of more advanced techniques, such as catalytic hydrogenation, to improve yield and purity .

Chemical Reactions Analysis

1-(2-Methylpiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(2-Methylpiperidin-1-yl)prop-2-en-1-one exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Janus Kinase 3 (JAK3) by covalently binding to a unique cysteine residue (Cys-909) in the enzyme. This interaction disrupts the enzyme’s activity, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

1-(2-Methylpiperidin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but differs in the position of the methyl group.

    This compound: Another similar compound with variations in the substituents on the piperidine ring.

The uniqueness of this compound lies in its specific interaction with JAK3, which is not observed in other related compounds .

Properties

CAS No.

31482-66-3

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(2-methylpiperidin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-3-9(11)10-7-5-4-6-8(10)2/h3,8H,1,4-7H2,2H3

InChI Key

PZPPNUZQHCOVFS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C=C

Origin of Product

United States

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